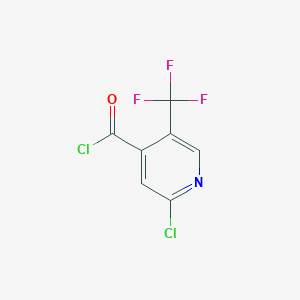

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride

Description

BenchChem offers high-quality 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO/c8-5-1-3(6(9)14)4(2-13-5)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLLPPGPIGUJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride (CAS 1282541-16-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride, a key building block in modern medicinal and agricultural chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Introduction: A Versatile Fluorinated Pyridine Building Block

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride, with the CAS number 1282541-16-5, is a highly reactive acyl chloride derivative of isonicotinic acid. Its structure, featuring a pyridine ring substituted with a chloro group, a trifluoromethyl group, and an acyl chloride moiety, makes it a valuable intermediate in the synthesis of complex organic molecules. The trifluoromethyl group is a well-recognized bioisostere that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The chloro substituent and the acyl chloride functional group provide versatile handles for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This guide will delve into the technical details of this important reagent, providing a foundation for its practical application.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis. The properties of 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1282541-16-5 | [2] |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride | [2] |

| Molecular Formula | C₇H₂Cl₂F₃NO | [2][3] |

| Molecular Weight | 243.99 g/mol | [2] |

| Canonical SMILES | C1=C(C(=C(N=C1)Cl)C(F)(F)F)C(=O)Cl | [2] |

| InChI Key | MWLLPPGPIGUJFV-UHFFFAOYSA-N | [2] |

| Physical Form | Solid (predicted) | General knowledge |

| Solubility | Reacts with water; soluble in anhydrous organic solvents (e.g., DCM, THF, toluene) | General knowledge of acyl chlorides |

Spectroscopic Characterization:

While specific spectra for 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride are not widely published, characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets or two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and acyl chloride groups.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the acyl chloride would appear significantly downfield.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the acyl chloride functional group would be prominent, typically in the range of 1750-1815 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom from the acyl chloride group.

Synthesis and Purification

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is synthesized from its corresponding carboxylic acid, 2-Chloro-5-(trifluoromethyl)isonicotinic acid (CAS 505084-58-2).[4] The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Conceptual Synthesis Workflow:

Caption: General workflow for the synthesis of the target acyl chloride.

Step-by-Step Experimental Protocol (Exemplary):

This protocol is based on general procedures for the synthesis of acyl chlorides from carboxylic acids.[5]

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-Chloro-5-(trifluoromethyl)isonicotinic acid (1.0 eq).

-

Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature. A catalytic amount of anhydrous N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is often used directly in the next step without further purification.

-

Purification (Optional): If a high degree of purity is required, the crude product can be purified by vacuum distillation.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Inert Atmosphere: An inert atmosphere prevents the ingress of atmospheric moisture.

-

Excess Chlorinating Agent: Using a slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

-

Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.

-

Scrubber: The reaction generates acidic and toxic gases (HCl and SO₂) which must be neutralized before venting.

Reactivity and Key Applications

The high reactivity of the acyl chloride group makes 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride a versatile reagent for introducing the 2-chloro-5-(trifluoromethyl)isonicotinoyl moiety into various molecules. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.

General Reactivity Profile:

Caption: Common reactions with various nucleophiles.

Applications in Synthesis:

The primary application of 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][6] The trifluoromethylpyridine moiety is a key structural feature in many biologically active compounds.

-

Synthesis of Amides: The most common application is the acylation of primary and secondary amines to form amides. This reaction is fundamental in the construction of a vast array of pharmaceutical candidates. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

Synthesis of Esters: Reaction with alcohols in the presence of a base yields the corresponding esters. This transformation is useful for modifying the properties of molecules or for creating prodrugs.

-

Friedel-Crafts Acylation: The acyl chloride can be used in Friedel-Crafts acylation reactions to introduce the isonicotinoyl group onto aromatic and heteroaromatic rings, although the electron-deficient nature of the pyridine ring can make this challenging.

While specific examples detailing the use of CAS 1282541-16-5 are not abundant in readily accessible literature, the applications of its parent scaffold, 2-chloro-5-(trifluoromethyl)pyridine, are well-documented in the synthesis of herbicides and other agrochemicals.[1][6]

Handling, Storage, and Safety

As a reactive acyl chloride, 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride must be handled with appropriate safety precautions.

Hazard Summary:

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage. |

| H335 | May cause respiratory irritation. |

This data is based on closely related compounds and should be treated as indicative.

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Dispensing: Handle the solid material in a glove box or under a flow of inert gas to minimize exposure to moisture and air.

-

Reaction Quenching: Reactions involving acyl chlorides should be quenched carefully, typically by the slow addition of a protic solvent like methanol or isopropanol to consume any unreacted acyl chloride before aqueous work-up.

-

Spill Management: In case of a spill, decontaminate the area with a suitable absorbent material and dispose of it as hazardous waste.

Storage:

Store 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines.

Conclusion

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is a valuable and highly reactive building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its trifluoromethyl and chloro-substituted pyridine core offers a unique combination of properties that are desirable in modern drug design. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational understanding to empower researchers in their synthetic endeavors with this versatile reagent.

References

-

Journal of Pesticide Science, 46(3), 301-311.

-

Fluorochem

-

Sigma-Aldrich

-

Organic Syntheses

-

Google Patents

-

ChemicalBook

-

National Center for Biotechnology Information

-

Oakwood Chemical

-

Google Patents

-

MDPI

-

ChemicalBook

-

Sigma-Aldrich

-

ChemicalBook

-

Chemsrc

-

Google Patents

-

National Center for Biotechnology Information

-

ChemicalBook

-

ChemicalBook

Sources

- 1. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2 [chemicalbook.com]

- 4. 2-Chloro-5-(trifluoromethyl)isonicotinic acid [oakwoodchemical.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Structure and Reactivity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride

Technical Guide for Medicinal & Agrochemical Synthesis

Executive Summary

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride (CAS: 1282541-16-5) is a high-value electrophilic scaffold used primarily in the synthesis of next-generation agrochemicals (herbicides/fungicides) and pharmaceutical enzyme inhibitors.

Its utility stems from its dual-electrophilic nature :

-

High Reactivity: The acid chloride moiety (-COCl) at C4 allows for rapid, chemoselective amidation or esterification.

-

Latent Reactivity: The 2-chloro substituent serves as a site for Nucleophilic Aromatic Substitution (SNAr), activated by the electron-deficient pyridine core and the 5-trifluoromethyl group.

This guide details the structural electronics, synthesis pathways, and validated protocols for handling this moisture-sensitive reagent.

Structural Analysis & Electronic Properties

The molecule is a pyridine derivative characterized by extreme electron deficiency, making it a potent electrophile.

| Feature | Position | Electronic Effect | Reactivity Implication |

| Nitrogen | N1 | Inductive withdrawal (-I), Mesomeric (-M) | Activates C2 and C4 for nucleophilic attack. |

| Chlorine | C2 | Inductive withdrawal (-I), Leaving Group | Primary site for SNAr reactions (after acyl functionalization). |

| Carbonyl Chloride | C4 | Strong EWG (-M, -I) | Most reactive site. Susceptible to immediate hydrolysis or aminolysis. |

| Trifluoromethyl | C5 | Strong Inductive withdrawal (-I) | Increases lipophilicity (LogP) and metabolic stability; further activates the ring. |

Reactivity Hotspots

The following diagram illustrates the distinct reactivity zones. The Acyl Chloride (Zone A) is kinetically faster and reacts under mild conditions. The Aryl Chloride (Zone B) requires forcing conditions or catalysis, allowing for orthogonal functionalization.

Figure 1: Orthogonal reactivity map. The C4-acyl chloride reacts first, preserving the C2-chloride for subsequent derivatization.

Synthesis & Production

Commercial supplies are often derived from the corresponding carboxylic acid. In-house synthesis is recommended when high purity is required, as the acid chloride hydrolyzes rapidly in storage.

Synthetic Pathway

The standard route proceeds from 2-chloro-5-(trifluoromethyl)pyridine via lithiation or metal-halogen exchange, followed by carboxylation and chlorination.

Step 1: Carboxylation (Precursor Synthesis)

-

Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine.[1]

-

Reagents: LDA (Lithium Diisopropylamide), CO2, THF, -78°C.

-

Mechanism: Directed ortho-metallation (DoM) is difficult due to halogen dance competition; however, regioselective lithiation at C4 is achievable due to the directing effect of the CF3 and Cl groups, though often 2-chloro-5-trifluoromethylisonicotinic acid is sourced directly or made via oxidation of the 4-methyl analog.

Step 2: Chlorination (Acid Chloride Formation)

-

Precursor: 2-Chloro-5-(trifluoromethyl)isonicotinic acid (CAS: 505084-58-2).[2]

-

Reagent: Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2).

-

Catalyst: DMF (Dimethylformamide) - catalytic amount.

Figure 2: Conversion of the carboxylic acid to the acid chloride using mild oxalyl chloride conditions to prevent side reactions.

Reactivity Profile & Protocols

Chemoselectivity: The "Acyl First" Rule

When reacting this scaffold with bifunctional nucleophiles (e.g., amino-alcohols or diamines), the acyl chloride reacts exclusively at temperatures < 20°C. The C2-chlorine remains intact unless temperatures exceed 60-80°C in the presence of strong base.

Protocol A: General Amidation (C4 Functionalization)

This protocol yields the amide while preserving the C2-Cl for later steps.

-

Reagents: 1.0 eq Acid Chloride, 1.1 eq Amine, 1.2 eq DIPEA (Hunig's Base).

-

Solvent: Anhydrous DCM or THF.

-

Conditions: 0°C, 1 hour.

Step-by-Step:

-

Dissolve 1.0 eq of amine and 1.2 eq of DIPEA in anhydrous DCM under N2.

-

Cool to 0°C.

-

Add solution of 2-chloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride (1.0 eq) in DCM dropwise over 15 mins.

-

Note: Exothermic reaction. Control rate to keep T < 5°C.

-

-

Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Quench: Wash with 1N HCl (to remove unreacted amine) followed by sat. NaHCO3.

-

Yield: Typically >90%.

Protocol B: SNAr Displacement (C2 Functionalization)

This reaction is usually performed on the amide intermediate generated in Protocol A. Direct SNAr on the acid chloride is not recommended due to competitive hydrolysis.

-

Substrate: 2-Chloro-5-(trifluoromethyl)isonicotinamide derivative.

-

Nucleophile: Primary/Secondary amine or alkoxide.

-

Conditions: DMSO or DMF, K2CO3, 80-100°C.

Mechanism: The nucleophile attacks C2. The negative charge is delocalized onto the ring nitrogen (Meisenheimer complex). The -CF3 group at C5 (para to the attack site relative to the carbon skeleton path) and the amide at C4 stabilize the intermediate, facilitating chloride elimination.

Applications in Drug Discovery

This scaffold is a bioisostere for substituted benzenes, offering improved metabolic stability and potency.

| Application Area | Target Mechanism | Role of Scaffold |

| Agrochemicals | PDS Inhibitors (Herbicides) | The -CF3 group prevents oxidative metabolism; Pyridine N mimics natural substrates. |

| Oncology | MALT1 Inhibitors | C4-amide forms H-bonds in the active site; C2-substituents tune solubility. |

| Pain Mgmt | NaV1.7 Modulators | Lipophilic core crosses the Blood-Brain Barrier (BBB). |

Comparative Data: Pyridine vs. Benzene Analogs

Replacing a chlorobenzoyl chloride with this pyridine scaffold typically results in:

-

pKa Reduction: The amide NH becomes more acidic (better H-bond donor).

-

LogP Increase: +0.5 to +1.0 (due to CF3).

-

Metabolic Half-life: Increased by 2-3x (blocking metabolic soft spots).

Safety & Handling

-

Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water to release HCl gas.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Decomposition: Hydrolyzes to the acid (white solid) upon exposure to moist air. If the liquid turns cloudy or solidifies, check for hydrolysis using LCMS (Acid mass: 225.55 Da vs Chloride mass: methyl ester artifact in methanol).

References

-

Fluorochem. 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride Product Sheet. (CAS 1282541-16-5).[3] Retrieved from [2]

-

Oakwood Chemical. 2-Chloro-5-(trifluoromethyl)isonicotinic acid Properties. (CAS 505084-58-2).[4][2][5] Retrieved from

-

Tsukamoto, M., & Nakamura, T. (2023).[6] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid. Retrieved from

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-(trifluoromethyl)isonicotinic acid | 505084-58-2 [sigmaaldrich.cn]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Chloro-5-(trifluoromethyl)isonicotinic acid [oakwoodchemical.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

The Strategic Integration of Trifluoromethylated Pyridine Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Synergy of a Privileged Heterocycle and a Transformative Functional Group

In the landscape of modern drug design, the strategic combination of select structural motifs is paramount to achieving desired therapeutic profiles. The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile scaffold for engaging biological targets. Parallel to this, the trifluoromethyl (CF3) group has emerged as a "superstar" functional group, capable of profoundly enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1]

This guide provides a senior application scientist's perspective on the powerful synergy achieved by combining these two entities: trifluoromethylated pyridine building blocks. We will delve into the causality behind their efficacy, explore robust synthetic strategies for their creation, quantify their impact on physicochemical properties, and examine their successful application in marketed pharmaceuticals. This document is designed to serve as a practical and authoritative resource for researchers navigating the challenges of contemporary drug discovery.

Part I: The Trifluoromethyl Group - A Bioisostere with Unparalleled Advantages

The utility of the trifluoromethyl group stems from a unique confluence of steric and electronic properties that favorably modulate a drug candidate's profile.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile methyl or hydrogen group with a CF3 group is a well-established strategy to block metabolic hotspots, thereby increasing the drug's half-life and reducing patient dose.[1][2]

-

Lipophilicity and Permeability: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic behavior.[1] This property is crucial for oral bioavailability and reaching intracellular targets.

-

Modulation of Basicity (pKa): As a powerful electron-withdrawing group, the CF3 moiety significantly lowers the electron density of the aromatic ring it is attached to.[3] In the context of a pyridine ring, this has a profound effect on the basicity of the nitrogen atom, a critical parameter for drug-receptor interactions and solubility.

-

Enhanced Target Binding: The CF3 group can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole and hydrophobic interactions. Its steric bulk, larger than a methyl group, can also promote better shape complementarity with the target, leading to increased binding affinity and selectivity.[4]

Part II: Core Synthetic Strategies for Accessing Trifluoromethylated Pyridines

The selection of a synthetic route to a desired trifluoromethylated pyridine is a critical decision driven by factors such as the required substitution pattern, scale, and the availability of starting materials. The primary strategies can be broadly categorized into three main approaches.

A. Direct C-H Trifluoromethylation

Modern synthetic chemistry has produced powerful methods for the direct installation of a CF3 group onto a pre-existing heterocycle, avoiding the need for pre-functionalization. Radical-based methods are particularly prominent.

Mechanism Insight: Radical Trifluoromethylation A common and practical approach involves the generation of a trifluoromethyl radical (•CF3) from a stable, easy-to-handle precursor like sodium trifluoromethanesulfinate (CF3SO2Na), often called Langlois' reagent. The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP).

Experimental Protocol: Radical Trifluoromethylation of 4-tert-Butylpyridine [5]

-

Setup: To a solution of 4-tert-butylpyridine (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and water (H2O) to make a 0.2 M solution, add sodium trifluoromethanesulfinate (CF3SO2Na, 3.0 equiv).

-

Reaction Initiation: Cool the biphasic mixture in an ice bath. Add tert-butyl hydroperoxide (TBHP, 70 wt. % in H2O, 5.0 equiv) dropwise to the stirring solution over 10 minutes.

-

Execution: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 3-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, dilute the reaction with DCM. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-trifluoromethyl-4-tert-butylpyridine.

B. Construction from Trifluoromethylated Building Blocks

This "bottom-up" approach involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This strategy offers excellent control over regiochemistry.[3]

Method Insight: The Kröhnke Pyridine Synthesis The Kröhnke synthesis is a classic and powerful multicomponent reaction for preparing 2,4,6-trisubstituted pyridines.[6][7] A variation of this method using a trifluoromethylated building block, such as 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, allows for the efficient synthesis of 2-trifluoromethyl pyridines.[8]

Experimental Protocol: Kröhnke Synthesis of 2-Trifluoromethyl Pyridines [8]

-

Setup: In a round-bottom flask, combine the α,β-unsaturated carbonyl compound (chalcone, 1.0 equiv), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 equiv), and ammonium acetate (10.0 equiv).

-

Execution: Add ethanol as the solvent and heat the mixture to reflux. Monitor the reaction by TLC. The reaction time is typically 8-12 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

C. Halogen Exchange (HALEX) Reactions

For large-scale industrial production, the halogen exchange (HALEX) reaction is often the most economically viable method. This involves synthesizing a trichloromethyl-pyridine intermediate, followed by fluorination using a source like anhydrous hydrogen fluoride (HF).[9][10] This method is particularly important for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.[11]

Experimental Protocol: Industrial Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine [12][13]

-

Chlorination: 2-Chloro-5-methylpyridine is subjected to free-radical chlorination using chlorine gas (Cl2) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent like o-dichlorobenzene at elevated temperatures (120-140 °C) to produce 2-chloro-5-(trichloromethyl)pyridine.

-

Fluorination (HALEX): The crude 2-chloro-5-(trichloromethyl)pyridine is transferred to a pressure-resistant reactor (autoclave). Anhydrous potassium fluoride (KF, >2.0 equiv) is added as the fluorinating agent, along with a phase-transfer catalyst (e.g., hexadecyl trimethyl ammonium bromide) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Execution: The mixture is heated under reflux for several hours (5-7 hours). The progress of the halogen exchange is monitored by GC.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, quenched with water, and extracted with an organic solvent. The final product, 2-chloro-5-(trifluoromethyl)pyridine, is isolated and purified by fractional distillation.

Part III: Quantifying the Impact on Physicochemical Properties

The position of the CF3 group on the pyridine ring has a predictable and quantifiable effect on the molecule's basicity (pKa of the conjugate acid) and lipophilicity (logP). Understanding these shifts is essential for fine-tuning a drug candidate's properties.

| Compound | pKa (Conjugate Acid) | logP | Rationale for Property Change |

| Pyridine | ~5.23[4][9] | ~0.65[9] | Baseline reference for a weakly basic aromatic amine. |

| 2-(Trifluoromethyl)pyridine | ~-0.26 (calculated) | ~1.88 (calculated) | The CF3 group at the ortho position exerts a strong inductive effect, drastically reducing the basicity of the adjacent nitrogen. Lipophilicity is significantly increased. |

| 3-(Trifluoromethyl)pyridine | ~2.84 (calculated) | ~1.70[3] | The inductive effect is attenuated by distance compared to the 2-position, resulting in a less dramatic but still significant decrease in basicity. Lipophilicity is increased. |

| 4-(Trifluoromethyl)pyridine | ~1.77 (calculated) | ~1.70[14] | The CF3 group is para to the nitrogen, allowing for a strong electron-withdrawing effect through both induction and resonance, leading to very low basicity. Lipophilicity is increased. |

Note: Experimental pKa values for trifluoromethylated pyridines are not widely reported and can vary with measurement conditions. The values presented are illustrative based on computational predictions and the known powerful electron-withdrawing nature of the CF3 group.

Part IV: Case Studies in Drug Discovery

The strategic use of trifluoromethylated pyridine building blocks is exemplified by several successful FDA-approved drugs.

Case Study 1: Pexidartinib (Turalio®)

-

Indication: Tenosynovial giant cell tumor (TGCT).

-

Mechanism of Action: Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) tyrosine kinase.[10][15] The proliferation of tumor cells in TGCT is driven by the overexpression of the CSF-1 ligand, which recruits CSF-1R-expressing macrophages.[16]

-

Role of the Trifluoromethylpyridine Moiety: The core structure of pexidartinib features a 6-(trifluoromethyl)pyridin-3-yl fragment. This moiety is crucial for binding within the ATP pocket of the CSF-1R kinase. The trifluoromethyl group enhances binding affinity and contributes to the overall favorable pharmacokinetic profile of the drug, including metabolic stability, which is critical for an orally administered agent.[17][18]

Case Study 2: Apalutamide (Erleada®)

-

Indication: Prostate cancer (non-metastatic castration-resistant and metastatic castration-sensitive).

-

Mechanism of Action: Apalutamide is a potent, non-steroidal androgen receptor (AR) antagonist. It binds directly to the ligand-binding domain of the AR, preventing receptor activation and nuclear translocation, thereby inhibiting the transcription of androgen-responsive genes.

-

Role of the Trifluoromethylpyridine Moiety: Apalutamide's structure incorporates a 6-amino-5-(trifluoromethyl)pyridin-3-yl core. The electron-deficient nature of the trifluoromethylated pyridine ring is a key feature of its pharmacophore. This electronic property is integral to its high-affinity binding to the androgen receptor. Furthermore, the metabolic robustness conferred by the CF3 group contributes to the drug's efficacy and favorable dosing regimen.

Conclusion

Trifluoromethylated pyridine building blocks represent a class of chemical intermediates with immense strategic value for medicinal chemists. The trifluoromethyl group is not merely a substituent but a transformative functional unit that can systematically enhance metabolic stability, modulate pKa, increase lipophilicity, and improve target binding affinity. The diverse and robust synthetic methodologies available—from direct C-H functionalization for late-stage diversification to building block approaches for regiochemical control and HALEX reactions for industrial scale-up—provide researchers with a versatile toolkit to access these privileged scaffolds. As demonstrated by successful drugs like Pexidartinib and Apalutamide, the thoughtful integration of trifluoromethylated pyridines into drug candidates can directly address key challenges in ADME and pharmacology, ultimately leading to the development of safer and more effective medicines.

References

-

Benner, B., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Drug Design, Development and Therapy, 14, 1693–1704. Available at: [Link]

-

Clayden, J. (2015). pKaH of pyridine versus other imines. Chemistry Stack Exchange. Retrieved from [Link]

-

Hong, B., et al. (2018). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry. Available at: [Link]

-

Huang, Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7106–7111. Available at: [Link]

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Available at: [Link]

-

Juszyńska-Gałązka, E., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 198-209. Available at: [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–266. Available at: [Link]

-

Douglas, J. T., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5030–5035. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 34: Trifluoromethylation of aromatics with CF3SO2Na reported by Langlois. Retrieved from [Link]

-

Scott, T. G., et al. (2024). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Douglas, J. T., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Available at: [Link]

- EP0013474B1. (1983). Preparation of 2-chloro-5-trifluoromethylpyridine. Google Patents.

- CN103787960A. (2014). Synthetic method of 2-chloro-5-trichloromethyl pyridine. Google Patents.

- CN102452976A. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.

- US4650875A. (1987). Preparation of (trifluoromethyl)pyridines. Google Patents.

-

WO2019134477A1. (2019). Method for preparation of 2-chloro-5-trifluoromethylpyridine. WIPO Patentscope. Retrieved from [Link]

-

Inhibitor Research Hub. (2026). Pexidartinib (PLX3397): Advanced CSF1R Inhibition in Tumo.... Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Approaches to 4-Trifluoromethylpyridine. Retrieved from [Link]

-

EPA. (n.d.). 2-hydrazinyl-5-(trifluoromethyl)pyridine Properties. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Retrieved from [Link]

- Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1-24.

-

Kim, Y., et al. (2023). Antitumor activity of a pexidartinib bioisostere inhibiting CSF1 production and CSF1R kinase activity in human hepatocellular carcinoma. Human Cell, 36(1), 456-467. Available at: [Link]

-

Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 12. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 13. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 14. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cscc3.com [cscc3.com]

- 18. Antitumor activity of a pexidartinib bioisostere inhibiting CSF1 production and CSF1R kinase activity in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)isonicotinic Acid Chloride

Executive Summary: 2-Chloro-5-(trifluoromethyl)isonicotinic acid chloride is a pivotal chemical intermediate, primarily utilized in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2][3] Its molecular architecture, featuring a chlorinated and trifluoromethylated pyridine ring, makes it an essential building block for creating complex, biologically active molecules. This guide provides an in-depth analysis of the prevalent synthetic pathways for this compound, designed for researchers and process chemists. We will dissect two primary strategies starting from 3-picoline, evaluating the chemical rationale, procedural details, and relative merits of each approach. The discussion extends to the final, critical conversion of the carboxylic acid precursor to the target acid chloride, offering a complete roadmap for its synthesis.

Introduction

The synthesis of halogenated and trifluoromethyl-substituted pyridine derivatives is a cornerstone of modern medicinal and agrochemical research.[3] The target molecule, 2-chloro-5-(trifluoromethyl)isonicotinic acid chloride, embodies this structural motif. The trifluoromethyl group is prized for its ability to enhance metabolic stability, binding affinity, and cell membrane permeability of a parent molecule, while the chloro-substituent provides a reactive handle for further chemical elaboration.

This guide focuses on the practical synthesis of the title compound, navigating from simple, cost-effective starting materials to the final, activated acid chloride. The synthetic routes are presented not merely as a sequence of steps, but as a series of strategic chemical decisions, each with its own set of advantages and challenges related to yield, purity, safety, and scalability.

Part I: Synthesis of the Core Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

The journey to the final product begins with the construction of the 2-chloro-5-(trifluoromethyl)pyridine skeleton. This intermediate is the common precursor to the isonicotinic acid. Two dominant pathways have been established, primarily differing in the sequence of chlorination and fluorination.

Pathway A: Chlorination-First Approach from 3-Picoline

This is a classical and widely documented route that builds the molecule in a stepwise fashion. It involves the initial formation of a trichloromethyl group which is subsequently converted to the trifluoromethyl group.

Causality Behind the Strategy: This pathway leverages the reactivity of the methyl group on 3-picoline. The initial N-oxidation is a critical activating step; the N-oxide directs subsequent chlorination preferentially to the 2-position, a key regiochemical challenge in pyridine chemistry. The side-chain is then chlorinated under radical conditions before the final, robust halogen exchange (Halex) reaction introduces the fluorine atoms.

Diagram 1: Stepwise synthesis via the chlorination-first pathway.

Experimental Protocol (Pathway A):

-

N-Oxidation of 3-Picoline: 3-methylpyridine is reacted with an oxidizing agent, typically hydrogen peroxide in glacial acetic acid, to yield 3-Picoline N-Oxide.[4] This step is crucial for activating the pyridine ring for the subsequent chlorination.

-

Oriented Chlorination: The N-oxide is treated with a chlorinating agent like benzoyl chloride.[2][4] This reaction proceeds via a rearrangement that selectively installs a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine. Isomeric byproducts such as 2-chloro-3-methylpyridine may form but can often be carried through to the next step without rigorous separation.[2]

-

Radical Side-Chain Chlorination: The methyl group of 2-chloro-5-methylpyridine is converted to a trichloromethyl group. This is achieved through free-radical chlorination using chlorine gas under UV irradiation or with a radical initiator like azobisisobutyronitrile (AIBN) at elevated temperatures (e.g., 140°C).[2][5] This step yields 2-chloro-5-(trichloromethyl)pyridine.

-

Halogen Exchange (Fluorination): The trichloromethyl group is converted to the target trifluoromethyl group using a fluorinating agent.[4] A common method involves reacting with potassium fluoride (KF) in a polar aprotic solvent (e.g., DMSO) with a phase-transfer catalyst (e.g., hexadecyl trimethyl ammonium bromide) to facilitate the exchange.[4]

Pathway B: Fluorination-First Approach

This alternative strategy involves first creating the trifluoromethyl group and then chlorinating the pyridine ring. This can be more direct and avoid the handling of some of the polychlorinated intermediates.

Causality Behind the Strategy: This route aims for efficiency by directly chlorinating a commercially available or readily synthesized trifluoromethylpyridine precursor. It capitalizes on the ability to perform selective chlorination on the activated pyridine ring, often in the gas phase at high temperatures or in the liquid phase with UV activation.[6] This can lead to a cleaner product profile compared to the multi-step chlorination of the methyl group.

Diagram 2: Direct chlorination of 3-(trifluoromethyl)pyridine.

Experimental Protocol (Pathway B):

-

Vapour-Phase Chlorination: 3-(Trifluoromethyl)pyridine is reacted with chlorine gas in the vapour phase at high temperatures (300-500°C), optionally over a catalyst.[6] This method allows for good selectivity to the desired 2-chloro-5-(trifluoromethyl)pyridine.

-

Liquid-Phase Chlorination: Alternatively, the reaction can be performed in the liquid phase.[6] 3-(Trifluoromethyl)pyridine is dissolved in an inert solvent like carbon tetrachloride, saturated with chlorine, and irradiated with a UV lamp (e.g., mercury-vapour lamp) under reflux.[6] A free-radical initiator can also be used.[6]

Comparative Analysis of Pathways A and B

The choice between these two primary pathways depends on available starting materials, equipment, and desired scale.

| Feature | Pathway A (Chlorination-First) | Pathway B (Fluorination-First) |

| Starting Material | 3-Picoline (inexpensive bulk chemical) | 3-(Trifluoromethyl)pyridine |

| Number of Steps | Multiple (4 steps to intermediate) | Fewer (1-2 steps to intermediate) |

| Key Challenge | Handling of polychlorinated intermediates; potential for isomeric byproducts.[2] | Requires high temperatures or specialized photochemical equipment.[6] |

| Selectivity | Regioselectivity is directed by the N-oxide; side-chain chlorination can be aggressive. | Can be highly selective, but over-chlorination is possible.[3] |

| Industrial Viability | Well-established, robust, uses cheap raw materials. | More direct and potentially higher-yielding if the starting material is available. |

Part II: Synthesis of 2-Chloro-5-(trifluoromethyl)isonicotinic Acid

Once 2-chloro-5-(trifluoromethyl)pyridine is obtained, the next stage involves the oxidation of the pyridine ring to form the corresponding isonicotinic acid (pyridine-4-carboxylic acid). This transformation is a standard process in pyridine chemistry, though the electron-withdrawing nature of the substituents requires controlled conditions.

Methodology: Ring Oxidation The oxidation of a pyridine to a pyridine carboxylic acid is typically achieved using strong oxidizing agents. However, given the existing substituents, care must be taken to avoid unwanted side reactions. A common and effective method involves permanganate oxidation.

Experimental Protocol:

-

Reaction Setup: 2-Chloro-5-(trifluoromethyl)pyridine is suspended in water.

-

Oxidant Addition: Potassium permanganate (KMnO₄) is added portion-wise to the suspension while maintaining a controlled temperature, typically under reflux.

-

Quenching and Workup: After the reaction is complete (monitored by TLC or GC), the excess permanganate is quenched (e.g., with sodium bisulfite or ethanol). The resulting manganese dioxide is filtered off.

-

Isolation: The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 2-Chloro-5-(trifluoromethyl)isonicotinic acid, which is then collected by filtration, washed, and dried.

Part III: Final Conversion to the Acid Chloride

The final step is the conversion of the carboxylic acid to the more reactive acid chloride. This is a standard and high-yielding transformation essential for subsequent reactions, such as amide or ester formation.

Causality Behind Reagent Choice: Thionyl chloride (SOCl₂) is the most common and practical reagent for this conversion on an industrial scale. It is effective, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification as they can be easily removed from the reaction mixture. Oxalyl chloride is a milder alternative often used in lab-scale synthesis for sensitive substrates, but it is more expensive.

Diagram 3: Conversion of the carboxylic acid to the final acid chloride.

Detailed Protocol for Chlorination:

-

Reaction Setup: 2-Chloro-5-(trifluoromethyl)isonicotinic acid is charged into a reaction vessel equipped with a reflux condenser and a gas scrubber (to neutralize HCl and SO₂).

-

Reagent Addition: Thionyl chloride (SOCl₂) is added, often serving as both the reagent and the solvent. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to accelerate the reaction via the formation of the Vilsmeier reagent.

-

Reaction: The mixture is heated to reflux (typically around 70-80°C) and maintained until the evolution of gas ceases, indicating the completion of the reaction.

-

Isolation: The excess thionyl chloride is removed by distillation under reduced pressure. The crude 2-Chloro-5-(trifluoromethyl)isonicotinic acid chloride is often a solid or high-boiling liquid and can be purified by vacuum distillation or recrystallization, though it is frequently used directly in the next step without further purification.

Conclusion

The synthesis of 2-Chloro-5-(trifluoromethyl)isonicotinic acid chloride is a multi-step process that hinges on the strategic construction of the 2-chloro-5-(trifluoromethyl)pyridine core. The "Chlorination-First" pathway, starting from inexpensive 3-picoline, represents a robust and industrially proven method, despite its multiple steps. The "Fluorination-First" pathway offers a more direct route that can be advantageous if the requisite starting material is economically viable. The subsequent oxidation and final conversion to the acid chloride are standard, high-yielding transformations. A thorough understanding of the chemical principles and practical considerations outlined in this guide enables researchers and developers to select and optimize the most suitable pathway for their specific needs.

References

- Vertex AI Search. (n.d.). 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97%.

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- WIPO Patentscope. (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.

- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

- Shimizu, T., Nakata, T., & Yoshimatsu, M. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- Google Patents. (n.d.). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.

- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

Sources

- 1. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemical Design

An In-Depth Technical Guide: 2-Chloro-5-(trifluoromethyl)isonicotinoyl Chloride: A Core Building Block in Modern Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

The relentless pursuit of more effective, selective, and environmentally conscious agrochemicals has led researchers to focus on key structural motifs that impart superior biological activity. Among these, the trifluoromethylpyridine (TFMP) moiety has emerged as a cornerstone in the development of high-performance herbicides, insecticides, and fungicides.[1][2][3][4] The incorporation of a trifluoromethyl group (-CF3) into a pyridine ring significantly enhances the lipophilicity, metabolic stability, and binding affinity of the resulting molecule.[4][5] This guide focuses on a particularly valuable and reactive intermediate: 2-chloro-5-(trifluoromethyl)isonicotinoyl chloride .

This compound is not merely a chemical reagent; it is a strategic building block that allows for the efficient introduction of the functionally critical 2-chloro-5-(trifluoromethyl)pyridine fragment into a diverse range of complex active ingredients. Its high reactivity, centered at the isonicotinoyl chloride group (a carbonyl chloride at the 4-position of the pyridine ring), makes it an ideal starting point for constructing the amide and ester linkages that are prevalent in many modern pesticides. This document serves as a technical exploration of its synthesis, reactivity, and pivotal applications, providing field-proven insights for professionals in agrochemical research and development.

Molecular Profile and Synthesis

Chemical Identity:

-

IUPAC Name: 2-chloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride[6]

-

CAS Number: 1282541-16-5[6]

-

Molecular Formula: C7H2Cl2F3NO[6]

-

Key Structural Features: A pyridine ring functionalized with a highly reactive acyl chloride at the 4-position, a chloro-substituent at the 2-position, and an electron-withdrawing trifluoromethyl group at the 5-position.

Synthetic Pathway Overview

The synthesis of 2-chloro-5-(trifluoromethyl)isonicotinoyl chloride typically begins with the corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)isonicotinic acid (CAS 505084-58-2).[7][8] This acid is itself a valuable intermediate, often derived from precursors like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[3][9] The conversion of the carboxylic acid to the highly reactive acid chloride is a standard and efficient transformation in organic synthesis.

Protocol 1: General Conversion of Isonicotinic Acid to Isonicotinoyl Chloride

This protocol describes a common laboratory method for converting a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).

Causality: Thionyl chloride is a preferred reagent for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies purification, as the gaseous byproducts can be easily removed, driving the reaction to completion.

Methodology:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-(trifluoromethyl)isonicotinic acid.

-

Solvent Addition: Add an anhydrous, inert solvent such as toluene or dichloromethane (DCM).

-

Reagent Addition: Add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2-chloro-5-(trifluoromethyl)isonicotinoyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.

Core Reactivity: Nucleophilic Acyl Substitution

The utility of 2-chloro-5-(trifluoromethyl)isonicotinoyl chloride is dominated by the high electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution, where the chloride ion—an excellent leaving group—is displaced by a nucleophile.[10][11][12] This reaction is the primary method for creating the amide and ester bonds that form the backbone of many agrochemicals.

The general mechanism follows a two-step addition-elimination pathway:

-

Nucleophilic Addition: A nucleophile (e.g., an amine or alcohol) attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.

Application in Insecticide Synthesis: The Diamide Class

While not a direct commercial precursor for legacy diamides like chlorantraniliprole, 2-chloro-5-(trifluoromethyl)isonicotinoyl chloride represents a key structural class for the synthesis of novel and next-generation insecticides.[13] The anthranilic diamide class of insecticides, which includes highly successful products like chlorantraniliprole and cyantraniliprole, functions by targeting insect ryanodine receptors (RyRs).[13][14][15]

Mode of Action: Ryanodine Receptor Modulation

-

Binding: The insecticide molecule binds to the insect's RyR, which is a calcium channel critical for muscle function.[14]

-

Channel Activation: This binding locks the channel in an open state.

-

Calcium Depletion: An uncontrolled release of calcium ions from internal stores occurs, leading to impaired muscle regulation.

-

Result: The insect experiences paralysis, cessation of feeding, and ultimately, death. This mode of action is highly selective for insects over mammals.[13]

The synthesis of these complex molecules involves forming a critical amide bond between a substituted pyrazole carboxylic acid derivative and a substituted anthranilic acid derivative. A compound like 2-chloro-5-(trifluoromethyl)isonicotinoyl chloride is ideally suited for coupling with novel amine-containing fragments to explore new chemical space in this insecticide class.

Protocol 2: Synthesis of a Novel N-Aryl Isonicotinamide

This protocol provides a self-validating system for the synthesis of an amide, a key linkage in diamide insecticides, using an acid chloride and an aromatic amine.

Trustworthiness: The inclusion of a non-nucleophilic base is critical. The reaction generates one equivalent of HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[16] The base neutralizes the HCl, allowing the reaction to proceed to completion.

Methodology:

-

Preparation: To a solution of a substituted aniline (1.0 eq.) in anhydrous dichloromethane (DCM) in an oven-dried flask under a nitrogen atmosphere, add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq.).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermic reaction.

-

Reagent Addition: Slowly add a solution of 2-chloro-5-(trifluoromethyl)isonicotinoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with a dilute HCl solution (to remove excess base and amine), a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Application in Herbicides and Fungicides

The TFMP scaffold is a proven pharmacophore in both herbicides and fungicides, valued for its ability to confer potent and broad-spectrum activity.[2][17]

Herbicidal Applications

Numerous commercial herbicides are derived from TFMP intermediates.[3] For instance, 2-chloro-5-(trifluoromethyl)pyridine is a key building block for fluazifop-butyl, a selective post-emergence herbicide.[3][9] While our title compound is the isonicotinoyl isomer, it provides a reactive handle to incorporate the same herbicidally active TFMP core into new molecular architectures, targeting a range of weeds.

| Herbicide Class | Example(s) | General Mode of Action | Key Weeds Controlled | Reference |

| Aryloxyphenoxypropionates | Fluazifop, Haloxyfop | ACCase Inhibition (Lipid Synthesis) | Grasses | [3] |

| Pyridine-based | Dithiopyr, Thiazopyr | Microtubule Assembly Inhibition | Annual grasses, some broadleaf weeds | [3] |

| Sulfonylureas | Flazasulfuron | ALS Inhibition (Amino Acid Synthesis) | Grasses and broadleaf weeds | [1] |

Fungicidal Applications

The TFMP moiety is also present in several fungicides.[1] Fluazinam, for example, is a potent fungicide that acts by uncoupling mitochondrial oxidative phosphorylation, disrupting the pathogen's energy supply.[1] The development of novel fungicides often involves combining the TFMP core with other known fungicidal fragments, such as triazoles or strobilurins, via stable linkages.[17][18] 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is an excellent tool for this molecular assembly, enabling the creation of new amide or ester derivatives for screening against economically important plant pathogens like Botrytis cinerea and Phytophthora infestans.[18][19] Recent studies have shown that novel acrylamide derivatives containing a trifluoromethylpyridine fragment exhibit excellent activity against Phomopsis sp.[19]

Conclusion

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is more than a simple chemical intermediate; it is a high-value, enabling technology for modern agrochemical discovery. Its strategic importance is derived from two core attributes: the proven bioactivity of the trifluoromethylpyridine moiety and the synthetic versatility of the highly reactive isonicotinoyl chloride group. By providing a reliable and efficient method for constructing robust amide and ester bonds, it empowers researchers to synthesize and explore novel molecular architectures. A deep understanding of its reactivity and application is therefore essential for scientists and drug development professionals dedicated to creating the next generation of effective and sustainable crop protection solutions.

References

-

JIN WANG, MIN LUO, CHANGYAN HU and DEQUN SUN. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Huo, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Huo, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]

-

Li, P., et al. (2024). Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine. Journal of Agricultural and Food Chemistry. [Link]

-

Alichem. (n.d.). 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97%. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). The structures of Chlorantraniliprole and Cyantraniliprole. [Link]

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules. [Link]

-

Wang, C., et al. (2023). From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Journal of Agricultural and Food Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Trifluoromethylpyridine in Modern Agrochemicals. [Link]

- Google Patents. (n.d.).

-

Jeschke, P. (2024). The continuing significance of chiral agrochemicals. Pest Management Science. [Link]

-

Oakwood Chemical. (n.d.). 2-Chloro-5-(trifluoromethyl)isonicotinic acid. [Link]

-

Sharma, A., & Kumar, V. (2017). Mode of action of pesticides and the novel trends – A critical review. International Journal of Environment, Agriculture and Biotechnology. [Link]

- Google Patents. (n.d.). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). Synthetic method of 2-chloro-5-trichloromethyl pyridine.

- Google Patents. (n.d.). Synthesis method of 2-chloronicotinoyl chloride.

- Google Patents. (n.d.).

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

Chemguide. (n.d.). Nucleophilic addition/elimination in the reactions of acyl chlorides. [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. chigroup.site [chigroup.site]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2-Chloro-5-(trifluoromethyl)isonicotinic acid [oakwoodchemical.com]

- 8. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2 [chemicalbook.com]

- 9. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

Isomers of chloro-trifluoromethyl-isonicotinoyl chloride

An In-depth Technical Guide to the Isomers of Chloro-Trifluoromethyl-Isonicotinoyl Chloride: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the principal isomers of chloro-trifluoromethyl-isonicotinoyl chloride, a class of chemical intermediates critical to the development of modern pharmaceuticals and agrochemicals. We delve into the nuanced differences in the synthesis, physicochemical properties, and reactivity of the most industrially significant isomers: 2-chloro-3-(trifluoromethyl)isonicotinoyl chloride and 3-chloro-2-(trifluoromethyl)isonicotinoyl chloride. By synthesizing data from peer-reviewed literature and established chemical databases, this whitepaper offers field-proven insights and detailed protocols for researchers, chemists, and drug development professionals. The document emphasizes the causal relationships behind synthetic choices and analytical methodologies, ensuring a trustworthy and authoritative resource for practical application.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, owing to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. The introduction of halogen and trifluoromethyl (-CF3) substituents dramatically modulates the biological activity of the parent molecule by altering its lipophilicity, metabolic fate, and binding affinity to target proteins. Isonicotinoyl chlorides, as activated carboxylic acid derivatives, are versatile building blocks for creating amide, ester, and ketone linkages, making them highly valuable in library synthesis and lead optimization.

Among this class, isomers of chloro-trifluoromethyl-isonicotinoyl chloride have emerged as key intermediates. Their utility is exemplified by their role in the synthesis of compounds like Nitenpyram, a systemic neonicotinoid insecticide. The precise arrangement of the chloro and trifluoromethyl groups on the pyridine ring is not trivial; it profoundly influences the molecule's reactivity and the ultimate efficacy and safety profile of the final product. This guide focuses on the most prominent and well-documented isomers to provide actionable insights for laboratory and industrial applications.

Isomeric Landscape and Physicochemical Properties

The isonicotinoyl chloride backbone, with the acyl chloride at position 4, presents four distinct sites for substitution on the pyridine ring (positions 2, 3, 5, and 6). This gives rise to twelve potential constitutional isomers of chloro-trifluoromethyl-isonicotinoyl chloride. However, synthetic accessibility and industrial focus have centered on a select few. This guide will concentrate on the isomers derived from the 2,3-substitution pattern, which are frequently cited in patent literature and chemical synthesis.

The electronic effects of the substituents are paramount. The nitrogen atom and the acyl chloride group are both strongly electron-withdrawing, creating an electron-deficient (electrophilic) ring system. The additional presence of a chlorine atom and a trifluoromethyl group—one of the most powerful electron-withdrawing groups in organic chemistry—further enhances this effect. This electronic nature dictates the reactivity of the ring towards nucleophilic aromatic substitution and the reactivity of the acyl chloride group itself.

A summary of the key properties for the two primary isomers is presented below.

| Property | 2-Chloro-3-(trifluoromethyl)isonicotinoyl chloride | 3-Chloro-2-(trifluoromethyl)isonicotinoyl chloride |

| IUPAC Name | 2-chloro-3-(trifluoromethyl)pyridine-4-carbonyl chloride | 3-chloro-2-(trifluoromethyl)pyridine-4-carbonyl chloride |

| CAS Number | 131748-96-4 | 136210-50-9 |

| Molecular Formula | C₇H₂Cl₂F₃NO | C₇H₂Cl₂F₃NO |

| Molecular Weight | 259.99 g/mol | 259.99 g/mol |

| Appearance | Solid | Solid |

| Boiling Point | ~244.7°C (Predicted) | ~244.7°C (Predicted) |

| Density | ~1.6 g/cm³ (Predicted) | ~1.6 g/cm³ (Predicted) |

Note: Experimental physical properties for these reactive intermediates are not widely published; predicted values from chemical databases are provided for estimation.

Synthesis and Mechanistic Considerations

The synthesis of these isomers is a multi-step process that requires careful control of regioselectivity. The most common strategy involves the construction of the substituted pyridine ring followed by conversion of the C-4 carboxylic acid to the acyl chloride. The choice of starting materials and reaction sequence is critical for isolating the desired isomer.

General Synthetic Workflow

The transformation from the parent isonicotinic acid to the final acyl chloride product is a foundational process in organic synthesis. The workflow hinges on the conversion of the carboxylic acid functional group into a more reactive acyl chloride.

Caption: General synthesis of isonicotinoyl chlorides.

Protocol: Conversion of Isonicotinic Acid to Isonicotinoyl Chloride

This protocol describes the general and robust conversion of a substituted isonicotinic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), a common and effective chlorinating agent.

Trustworthiness: This method is self-validating. The progress of the reaction can be monitored by observing the cessation of HCl and SO₂ gas evolution. The purity of the final product can be readily assessed via spectroscopic methods (IR, NMR) before use in subsequent steps.

Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize evolved HCl and SO₂ gas).

-

Reagent Charging: Charge the flask with the substituted chloro-trifluoromethyl-isonicotinic acid (1.0 eq).

-

Solvent Addition (Optional): Anhydrous toluene or dichloromethane may be used as a solvent. In many cases, thionyl chloride can serve as both the reagent and the solvent.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (typically 2-5 eq.) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.

-

Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation). The crude isonicotinoyl chloride, often a solid or high-boilin

Technical Guide: Solubility & Handling of 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride

[1]

Executive Summary: The Solubility-Reactivity Paradox

For the medicinal chemist or process engineer, 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride (CAS: 1282541-16-5) represents a classic "high-energy" electrophile.[1] Unlike stable solids where solubility is a static physical property, the solubility of this acid chloride is defined by its reactivity profile .[1]

This guide moves beyond simple "dissolution" to address solvolysis —the tendency of this compound to react with the solvent itself.[1] The electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position and the chlorine at the 2-position significantly increase the electrophilicity of the carbonyl carbon, making it exceptionally sensitive to nucleophilic attack.[1]

Key Technical Insight: You do not merely "dissolve" this compound; you must maintain its integrity within a solvent matrix.[1]

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the electronic environment is crucial for predicting solvent behavior.[1]

| Property | Data / Characteristic |

| CAS Number | 1282541-16-5 |

| Molecular Formula | C₇H₂Cl₂F₃NO |

| Molecular Weight | 243.99 g/mol |

| Electronic Effect | Synergistic Activation: The -CF₃ (position 5) and -Cl (position 2) are both electron-withdrawing.[1] This pulls electron density from the pyridine ring, making the acid chloride (position 4) highly reactive toward nucleophiles and the ring susceptible to SₙAr reactions.[1] |

| Physical State | Low-melting solid or viscous liquid (dependent on purity/temperature).[1] |

| Hydrolytic Stability | Unstable. Rapidly hydrolyzes to 2-Chloro-5-(trifluoromethyl)isonicotinic acid and HCl gas upon contact with moisture.[1] |

Solvent Selection Strategy

The choice of solvent is binary: Inert (Compatible) vs. Reactive (Incompatible) .[1]

Compatible Solvents (Aprotic)

These solvents dissolve the compound without altering its chemical structure.[1] They are suitable for storage, transfer, and reactions (e.g., Friedel-Crafts, Amidation).[1]

-

Dichloromethane (DCM): Excellent.[1] High solubility due to polarity.[1][2] Low boiling point allows easy removal.[1]

-

Tetrahydrofuran (THF): Good.[1][3] Soluble, but must be anhydrous .[1] Stabilizers (BHT) usually do not interfere, but peroxide formation is a risk if distilled without inhibitors.[1]

-

Toluene: Excellent. Good for heating reactions (reflux).[1] Non-polar nature minimizes water absorption from the atmosphere compared to THF.[1]

-

Acetonitrile (MeCN): Good.[1][3] High polarity dissolves the compound well; useful for reactions involving polar transition states.[1]

-

Ethyl Acetate (EtOAc): Moderate.[1] Usable, but commercial grades often contain ethanol or water traces.[1] Must be dried/distilled before use.[1]

Incompatible Solvents (Protic/Nucleophilic)

These solvents will destroy the compound via solvolysis.[1]

-

Water: Immediate hydrolysis to carboxylic acid + HCl.[1]

-

Alcohols (MeOH, EtOH, IPA): Rapid conversion to the corresponding ester (methyl/ethyl ester) + HCl.[1]

-

DMSO/DMF: Caution. While aprotic, these are hygroscopic.[1] "Wet" DMF will hydrolyze the chloride.[1] Furthermore, at high temperatures, DMF can decompose acid chlorides (Vilsmeier-Haack type side reactions).[1]

-

Amines (unless reactant): Will form amides immediately.[1]

Visualization: Solvent Compatibility Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's reactivity.

Figure 1: Decision tree for solvent selection emphasizing the critical role of moisture control.[1]

Experimental Protocols

Protocol: Solubility Testing & Stock Solution Preparation

Objective: To prepare a stable 0.5 M solution for synthetic use.

Materials:

-

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride (>97%)[1]

-

Anhydrous Dichloromethane (DCM) or Toluene (stored over molecular sieves).[1]

-

Schlenk flask or Nitrogen-purged vial.[1]

Procedure:

-